8-Bromo-4-chloroquinazoline
Overview
Description
8-Bromo-4-chloroquinazoline is a heterocyclic organic compound with the molecular formula C8H4BrClN2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the bromination and chlorination of quinazoline under controlled conditions. For instance, the reaction of 4-chloroquinazoline with bromine in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced techniques such as microwave irradiation to enhance reaction efficiency and yield. The use of metal catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while coupling reactions can produce complex polycyclic compounds .
Scientific Research Applications
8-Bromo-4-chloroquinazoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential anticancer agents due to its ability to inhibit certain receptor tyrosine kinases.
Biological Studies: The compound is studied for its antiproliferative effects on various cancer cell lines, including Caco-2, C3A, MCF-7, and HeLa cells.
Chemical Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloroquinazoline involves its interaction with specific molecular targets, such as receptor tyrosine kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition can lead to apoptosis or programmed cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: A precursor in the synthesis of 8-Bromo-4-chloroquinazoline.
6-Bromo-4-chloroquinazoline: Another halogenated quinazoline derivative with similar biological activities.
2-Aminoquinazoline: Known for its use as an adenosine receptor antagonist.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Its dual halogenation (bromine and chlorine) allows for versatile chemical modifications and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
8-bromo-4-chloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMDCMMESVPNHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559799 | |
Record name | 8-Bromo-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125096-72-2 | |
Record name | 8-Bromo-4-chloroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125096-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-4-chloroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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